A Technical Guide to the Chemical Properties and Applications of 4-Chloro-1-methyl-1H-indazol-3-amine
A Technical Guide to the Chemical Properties and Applications of 4-Chloro-1-methyl-1H-indazol-3-amine
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Indazole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and bacterial infections.[2] At the heart of this success is the 3-aminoindazole moiety, a highly effective bioisostere for other hydrogen-bonding groups that frequently serves as a critical "hinge-binding" fragment in kinase inhibitors.[2]
This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-indazol-3-amine (CAS 959240-93-8), a key heterocyclic building block for researchers and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, reactivity, and strategic applications, offering field-proven insights into its utility. The defining features of this molecule are:
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The 3-Amino Group: Serves as the primary reactive handle for derivatization and is crucial for biological interactions.
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The N1-Methyl Group: Strategically placed to block tautomerization, ensuring a single, stable regioisomer, which simplifies structure-activity relationship (SAR) studies.
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The 4-Chloro Substituent: Modulates the electronic properties of the aromatic system and provides an additional, albeit less reactive, site for potential cross-coupling reactions.
This document is designed to equip scientists with the foundational knowledge required to effectively utilize this versatile compound in their research and development programs.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in experimental work. The key identifiers and computed properties for 4-Chloro-1-methyl-1H-indazol-3-amine are summarized below.
| Property | Value | Reference |
| CAS Number | 959240-93-8 | [3] |
| Molecular Formula | C₈H₈ClN₃ | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| SMILES | NC1=NN(C)C2=C1C(Cl)=CC=C2 | [3] |
| MDL Number | MFCD09864571 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted 3-aminoindazoles is a well-established field, typically relying on the cyclization of an ortho-halobenzonitrile with a hydrazine source. This approach provides a robust and scalable route to the indazole core.[2][4][5]
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile. The process involves a regioselective nucleophilic aromatic substitution (SₙAr) with methylhydrazine. The ortho-fluoro analogue is often more reactive, but the chloro-precursor is also viable. The choice of methylhydrazine directly installs the N1-methyl group, preventing the formation of regioisomers that would occur if hydrazine hydrate were used first, followed by a separate methylation step.
Caption: Proposed synthetic workflow for 4-Chloro-1-methyl-1H-indazol-3-amine.
Experimental Protocol: Synthesis via SₙAr Cyclization
This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and safety protocols.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichlorobenzonitrile (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).
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Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and facilitating SₙAr reactions by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.
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Reagent Addition: While stirring under a nitrogen atmosphere, add methylhydrazine (1.2-1.5 eq) dropwise via syringe. The reaction is often exothermic; maintain control with an ice bath if necessary.
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Causality: A slight excess of the nucleophile ensures complete consumption of the starting material. The inert atmosphere prevents oxidation of the hydrazine.
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Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
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Self-Validation: The reaction progress is tracked empirically. The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the amine) validates that the reaction is proceeding.
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Workup and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMSO). Extract the aqueous phase three times with ethyl acetate.
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Causality: This "quenches" the reaction and partitions the organic product into the ethyl acetate layer, leaving the DMSO and inorganic salts in the aqueous phase.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Self-Validation: Purity of the final fractions is confirmed by TLC. Pooling the pure fractions and removing the solvent should yield the target compound as a solid, which can be further validated by the methods in Section 4.0.
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Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data are characteristic of 4-Chloro-1-methyl-1H-indazol-3-amine and serve as a benchmark for validating its identity and purity.
| Analysis Technique | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.5-7.0 (m, 3H): Aromatic protons on the benzene ring. δ ~5.5 (s, 2H): Broad singlet for the -NH₂ protons (exchangeable with D₂O). δ ~3.8 (s, 3H): Sharp singlet for the N-CH₃ protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~8 unique signals: 6 for the aromatic/indazole core carbons and 1 for the N-CH₃ carbon. The carbon bearing the chlorine will be in the aromatic region. |
| LC-MS (ESI+) | [M+H]⁺ at m/z 182.0. The presence of a peak at m/z 184.0 with ~33% the intensity of the m/z 182 peak is the characteristic isotopic signature of a single chlorine atom. |
| Appearance | Typically an off-white to light brown solid. |
Chemical Reactivity and Synthetic Utility
The utility of this compound lies in the predictable reactivity of its functional groups, primarily the 3-amino group.
Caption: Conceptual diagram of 3-aminoindazole binding to a kinase hinge.
Intermediate for Complex Molecules
Substituted 3-aminoindazoles are critical intermediates in the synthesis of complex pharmaceuticals. For example, the closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine, is a key fragment used in the practical synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. [4][5]This underscores the industrial relevance and strategic importance of this class of compounds.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety. 4-Chloro-1-methyl-1H-indazol-3-amine should be handled with care, following established laboratory safety procedures.
GHS Hazard Classification: [3]
| Hazard Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures: [6][7][8]
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Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [9]Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Incompatibilities: Keep away from strong oxidizing agents and strong acids. [6][8]
Conclusion
4-Chloro-1-methyl-1H-indazol-3-amine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity at the 3-amino position, and relevance as a core fragment in biologically active molecules make it an indispensable building block. By understanding its synthesis, characterization, and reactivity profile, researchers can confidently and efficiently incorporate this compound into their synthetic workflows to accelerate the discovery and development of novel therapeutics.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. [Link]
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Al-Ostoot, F.H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(11), 2660. [Link]
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Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. [Link]
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